molecular formula C7H5BrClFS B14025186 (5-Bromo-3-chloro-2-fluorophenyl)(methyl)sulfane

(5-Bromo-3-chloro-2-fluorophenyl)(methyl)sulfane

Cat. No.: B14025186
M. Wt: 255.54 g/mol
InChI Key: HAJXFDCZEGASFZ-UHFFFAOYSA-N
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Description

(5-Bromo-3-chloro-2-fluorophenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a methylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as oxidative addition, transmetalation, and reductive elimination to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-chloro-2-fluorophenyl)(methyl)sulfane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-Bromo-3-chloro-2-fluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5-Bromo-3-chloro-2-fluorophenyl)(methyl)sulfane lies in its specific arrangement of halogen atoms and the presence of the methylsulfane group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H5BrClFS

Molecular Weight

255.54 g/mol

IUPAC Name

5-bromo-1-chloro-2-fluoro-3-methylsulfanylbenzene

InChI

InChI=1S/C7H5BrClFS/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3

InChI Key

HAJXFDCZEGASFZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=CC(=C1)Br)Cl)F

Origin of Product

United States

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